Amino(4-acetamidophenyl)acetic acid

Description

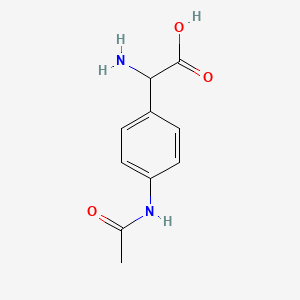

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(4-acetamidophenyl)-2-aminoacetic acid |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)12-8-4-2-7(3-5-8)9(11)10(14)15/h2-5,9H,11H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

VPHBBPORANRKLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C(=O)O)N |

Origin of Product |

United States |

Historical Context of N Arylaminoacetic Acid Derivatives in Chemical Synthesis

The journey to synthesize complex molecules like Amino(4-acetamidophenyl)acetic acid is built upon a rich history of developing methods for creating carbon-nitrogen (C-N) bonds, a fundamental process in organic chemistry. The N-arylaminoacetic acid scaffold, which forms the core of the title compound, has been a subject of synthetic exploration for over a century.

Early efforts relied on classical methods that often required harsh reaction conditions. The Ullmann condensation, first reported by Fritz Ullmann in 1901, was a pioneering copper-catalyzed reaction for forming aryl-nitrogen bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org This method, while groundbreaking, typically necessitated high temperatures and the use of stoichiometric amounts of copper, limiting its applicability to a narrower range of substrates. wikipedia.orgorganic-chemistry.org The related Goldberg reaction also provided a means for N-arylation of amides under copper catalysis. wikipedia.org

A paradigm shift in the synthesis of N-arylaminoacetic acid derivatives occurred with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which gained prominence in the mid-1990s through the work of Stephen L. Buchwald and John F. Hartwig, revolutionized C-N bond formation. wikipedia.orgwikiwand.com This powerful and versatile method allows for the coupling of a wide array of amines with aryl halides and pseudohalides under much milder conditions than the classical copper-catalyzed methods. wikipedia.orgwikiwand.com The development of various generations of phosphine (B1218219) ligands has further expanded the scope and efficiency of the Buchwald-Hartwig amination, making the synthesis of complex N-arylaminoacetic acid derivatives more accessible and practical. wikipedia.org These advancements have been crucial in enabling the synthesis and subsequent investigation of compounds like this compound.

Significance of Acetamidophenyl Scaffolds in Medicinal Chemistry Design

The acetamidophenyl moiety, a key structural feature of Amino(4-acetamidophenyl)acetic acid, holds considerable significance in the field of medicinal chemistry. Its prominence is largely due to its presence in one of the most widely used analgesic and antipyretic drugs in the world: paracetamol (acetaminophen). rsc.orgtandfonline.comyoutube.com

The story of paracetamol is intertwined with the history of synthetic analgesics. Acetanilide, introduced in 1886, and phenacetin (B1679774) were early pain-relieving drugs that were later found to be metabolized in the body to paracetamol, which was the actual active compound. rsc.orgyoutube.com Paracetamol itself was first synthesized in 1878 but was not widely used until the 1950s. rsc.orgyoutube.com

The acetamidophenyl group in paracetamol is crucial for its therapeutic activity and plays a key role in its interaction with biological targets. unina.itnih.govyoutube.com This scaffold contributes to the molecule's ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in pain and inflammation pathways. medchemexpress.com The amide and the para-substituted phenyl ring are important for binding to the active site of the enzyme. The specific arrangement of the acetamido and hydroxyl groups on the phenyl ring in paracetamol is a classic example of structure-activity relationships in drug design.

The established safety and efficacy profile of the acetamidophenyl scaffold in paracetamol makes it an attractive building block for the design of new therapeutic agents. rsc.org Medicinal chemists often incorporate this moiety into new molecular structures with the aim of retaining its favorable pharmacokinetic properties while introducing new biological activities or targeting different receptors.

Investigations into Biological Activities and Pharmacological Mechanisms Pre Clinical Focus

In Vitro and In Vivo (Non-Human) Antimicrobial Activity Profiling

There is no available scientific data from in vitro or non-human in vivo studies to profile the antimicrobial activity of Amino(4-acetamidophenyl)acetic acid.

Information regarding the efficacy of this compound against Gram-positive bacterial strains is not present in the available scientific literature.

Information regarding the efficacy of this compound against Gram-negative bacterial strains is not present in the available scientific literature.

There are no studies available that elucidate the mechanism of antibacterial action for this compound in microbial systems.

In Vitro Antineoplastic Research in Cellular Models

There is no available scientific data from in vitro research to assess the antineoplastic potential of this compound in cellular models.

No research findings are available concerning the cytotoxicity of this compound in any cancer cell lines.

There are no studies available that investigate the molecular pathways through which this compound might induce apoptosis in cancer cells.

Anti-inflammatory Properties in Experimental Animal Models

Pre-clinical investigations in animal models have explored the anti-inflammatory potential of this compound, also known as MS-932. In a notable study, the compound's effects were evaluated in established models of inflammation. It was observed that this compound did not demonstrate an acute anti-inflammatory effect, as it failed to suppress carrageenan-induced paw edema in rats. Similarly, it did not inhibit the primary swelling associated with adjuvant-induced arthritis in rats. nih.gov

However, the compound exhibited significant activity in the context of chronic inflammation. Prophylactic administration of this compound was found to inhibit the secondary inflammation that characterizes adjuvant-induced arthritis in rats. nih.gov Furthermore, it demonstrated a therapeutic effect on established adjuvant arthritis. nih.gov This was accompanied by the normalization of physiological parameters that are typically altered in this disease model, such as spleen weight and the serum albumin/globulin ratio. nih.gov These findings suggest that the anti-inflammatory action of this compound may be mediated through the modulation of the immune system rather than direct inhibition of acute inflammatory mediators. nih.gov

Table 1: Effects of this compound on Experimental Inflammation

| Experimental Model | Outcome | Result |

|---|---|---|

| Carrageenan-induced paw edema (rats) | Acute inflammation | No suppression nih.gov |

| Adjuvant-induced arthritis (rats) - primary swelling | Acute inflammation | No inhibition nih.gov |

| Adjuvant-induced arthritis (rats) - secondary swelling | Chronic inflammation | Inhibition with prophylactic treatment nih.gov |

| Established adjuvant arthritis (rats) | Therapeutic effect | Effective nih.gov |

| Spleen weight in adjuvant arthritic rats | Disease marker | Restored to normal nih.gov |

| Serum albumin/globulin ratio in adjuvant arthritic rats | Disease marker | Restored to normal nih.gov |

Antioxidant Effects and Free Radical Scavenging Capabilities in Biochemical Assays

In biochemical assays designed to evaluate antioxidant properties, this compound did not exhibit direct free radical scavenging activity. Specifically, in in vitro tests, the compound failed to inhibit superoxide (B77818) generation by guinea pig neutrophils that were stimulated with opsonized zymosan. nih.gov This suggests that the compound does not possess significant antioxidant effects by means of direct free radical scavenging.

While direct studies on the antioxidant potential of this compound are limited, research on structurally related compounds provides some context. For instance, acetaminophen (B1664979) (4'-hydroxyacetanilide), which shares a similar acetamidophenyl moiety, has been investigated for its antioxidant properties. However, its O-sulfated metabolite has been shown to have a significantly lower antioxidant capacity in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay compared to the parent compound. nih.gov

Enzyme Inhibition and Receptor Interaction Studies in Non-Human Biological Systems

Investigations into the mechanism of action of this compound have included its effects on the cyclooxygenase (COX) pathway, a key enzymatic cascade in inflammation. In vitro studies using sheep seminal vesicle microsomal enzymes revealed that this compound did not inhibit the biosynthesis of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid. nih.gov This indicates that the compound does not directly target the COX enzymes to exert its anti-inflammatory effects.

The lack of direct COX inhibition distinguishes this compound from many non-steroidal anti-inflammatory drugs (NSAIDs) that function through this mechanism. For comparison, acetaminophen, a structurally related compound, is thought to exert its analgesic and antipyretic effects through COX inhibition, although its precise mechanism and selectivity for COX isoforms remain a subject of debate. nih.gov

There is currently no direct evidence from non-human biological systems specifically detailing the inhibitory effects of this compound on N-acetyltransferase (NAT) enzyme activity. However, the structural similarity of this compound to known NAT substrates and inhibitors suggests a potential for interaction. NAT enzymes are crucial in the metabolism of various xenobiotics, including arylamine compounds. researchgate.netnih.gov

Studies on the structurally related compound acetaminophen have shown that it can act as a competitive inhibitor of NAT2 in human liver cytosol. Furthermore, compounds like 4-aminobiphenyl (B23562), which also share structural motifs, are known substrates for NAT enzymes and can influence their activity. nih.gov Research in rat mammary epithelial cell cultures has demonstrated that exposure to certain arylamine carcinogens can downregulate the N- and O-acetylation of various substrates, a process mediated by NAT enzymes. nih.gov Given that this compound contains an acetamido group and a phenylacetic acid moiety, its potential to interact with NAT enzymes warrants further investigation.

Direct studies on the interaction of this compound with peptide transporters such as PepT1 in non-human biological systems have not been reported. However, research on structurally analogous compounds provides insights into potential interactions. The intestinal peptide transporter PepT1 is known to transport a wide range of di- and tripeptides and peptidomimetic drugs. nih.gov

A study on 4-aminophenylacetic acid, a compound structurally similar to the amino-phenylacetic acid backbone of the molecule , demonstrated that it is a substrate for the PepT1 transporter. nih.gov In contrast, 4-aminomethylbenzoic acid, another structural analog, acts as a competitive inhibitor of PepT1 but is not translocated across the membrane. nih.gov These findings suggest that the structural features of this compound, particularly the amino acid-like scaffold, could facilitate its interaction with peptide transporters like PepT1. Further research is necessary to determine if it acts as a substrate or an inhibitor of these transport systems.

Table 2: Investigated Biological Activities of this compound

| Biological Target/Activity | System/Model | Finding |

|---|---|---|

| Anti-inflammatory (acute) | Carrageenan-induced paw edema (rat) | Inactive nih.gov |

| Anti-inflammatory (chronic) | Adjuvant-induced arthritis (rat) | Active nih.gov |

| Antioxidant (superoxide scavenging) | Guinea pig neutrophils | Inactive nih.gov |

| Cyclooxygenase (COX) inhibition | Sheep seminal vesicle microsomes | Inactive nih.gov |

| N-Acetyltransferase (NAT) inhibition | Not directly studied | - |

| Peptide Transporter (PepT1) interaction | Not directly studied | - |

Structure Activity Relationship Sar Studies of Amino 4 Acetamidophenyl Acetic Acid Analogs

Impact of Phenyl Ring Substituent Patterns on Biological Potency

The substitution pattern on the phenyl ring of Amino(4-acetamidophenyl)acetic acid analogs plays a critical role in determining their biological potency. Research has shown that both the position and nature of the substituents can dramatically alter the compound's effectiveness.

In a study on aryl acetamide (B32628) triazolopyridazines, which share a similar aryl acetic acid substructure, it was found that specific substitutions on the phenyl ring led to significant increases in potency. For instance, mono-substituted analogs with a 4-chloro or a 4-alkynyl group exhibited a roughly 25-fold increase in potency compared to the unsubstituted parent compound. nih.gov This highlights the favorable impact of electron-withdrawing and sterically distinct groups at the para-position of the phenyl ring.

Further investigations into disubstituted analogs revealed that a 3,4-disubstitution pattern on the phenyl ring was a primary focus for enhancing activity. nih.gov This suggests that the electronic and steric landscape of this particular region of the molecule is a key determinant of its interaction with its biological target.

Conversely, studies on other aromatic ring-substituted compounds have shown that 2- and 3-substituted analogs can be more active than their 4-substituted counterparts. mdpi.com For example, in a series of ketamine analogs, 2-substitution was generally the most favorable position for enhancing anesthetic activity, with the exception of a 2-methyl group. mdpi.com The most consistently successful substituent in this series was chlorine, while bulky and strongly electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) were generally detrimental to activity. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Biological Potency

| Parent Compound | Substituent | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Aryl Acetamide Triazolopyridazine | Chloro | 4 | ~25-fold increase | nih.gov |

| Aryl Acetamide Triazolopyridazine | Alkynyl | 4 | ~25-fold increase | nih.gov |

| Ketamine Analog | Chlorine | 2, 3, or 4 | Generally favorable | mdpi.com |

| Ketamine Analog | Trifluoromethyl (CF3) | 2, 3, or 4 | Generally unfavorable | mdpi.com |

Role of the N-Acetamido Group on Molecular Recognition

The N-acetamido group is a crucial functional group that can significantly influence a molecule's properties and its interactions with biological targets. In the context of this compound analogs, this group is pivotal for molecular recognition, primarily through its ability to form hydrogen bonds.

In a broader context, the introduction of an acetamido group can modulate the physicochemical properties of a compound, such as its solubility and lipophilicity. These properties are critical for a molecule's ability to traverse biological membranes and reach its target. The reduction of a nitro group to an amino group, followed by acetylation to form the N-acetamido group, is a common synthetic strategy to introduce this important functional moiety. researchgate.net

The importance of such functional groups is further highlighted in studies of diarylamides, where the interplay of different functional groups dictates the molecular recognition and crystal packing. mdpi.com While the primary focus of that study was on other interactions, it underscores the principle that functional groups like the N-acetamido group are key players in establishing the specific non-covalent interactions that govern molecular recognition.

Influence of the Carboxylic Acid and Aminoacetic Acid Moiety on Bioactivity

The carboxylic acid and the overarching aminoacetic acid moiety are fundamental to the bioactivity of this compound and its analogs. The carboxylic acid group, in particular, is a common feature in many drugs and is often critical for their pharmacological activity. nih.gov

At physiological pH, the carboxylic acid group is typically ionized to a carboxylate anion. This negative charge allows for strong ionic interactions with positively charged residues, such as arginine or lysine, in a protein's binding site. researchgate.net These salt bridges can be a major contributor to the binding energy and, consequently, the potency of the compound. Furthermore, the ability of the carboxylate to form hydrogen bonds with surrounding water molecules can enhance a drug's solubility. researchgate.net

The entire aminoacetic acid portion of the molecule can also be viewed as a mimic of the amino acid glycine (B1666218). nih.gov This structural similarity can facilitate transport across biological membranes via amino acid transporters. mdpi.com The strategic use of amino acid-like fragments in drug design can therefore improve a compound's pharmacokinetic profile. nih.govmdpi.com

However, the presence of a carboxylic acid can also present challenges, such as reduced metabolic stability or limited passive diffusion across membranes. nih.gov This has led to the exploration of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid while potentially offering an improved pharmacological profile. nih.govresearchgate.net

The crucial role of the carboxylic acid is evident in studies where its modification or replacement leads to significant changes in activity. For instance, the conversion of a carboxylic acid to its corresponding amide can lead to a substantial improvement in binding affinity and cellular potency. researchgate.net

Stereochemical Requirements and Conformation-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, and its preferred conformation are critical determinants of its biological activity. For this compound and its analogs, the chiral center at the alpha-carbon of the aminoacetic acid moiety means that the compound can exist as different stereoisomers (enantiomers).

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be highly potent, while the other may be significantly less active or even exhibit a different pharmacological profile altogether. This is because the binding sites of proteins are themselves chiral, and thus can differentiate between the different three-dimensional shapes of the enantiomers.

The conformation of the molecule, which describes the spatial arrangement of its atoms that can be changed by rotation about single bonds, is also crucial. The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of its target protein.

Studies on the crystal structure of related compounds, such as 4-aminophenylacetic acid, reveal the preferred conformations and intermolecular interactions in the solid state. researchgate.net In its zwitterionic form, the molecule engages in a network of strong hydrogen bonds, which dictates its three-dimensional structure. researchgate.net While the solid-state conformation may not be identical to the bioactive conformation in solution, it provides valuable insights into the molecule's conformational preferences.

Furthermore, research on other chiral molecules has demonstrated that the stereochemistry of side chains can significantly influence transport efficiency and biological activity. mdpi.com For example, the degree of branching and the stereochemistry at different carbon atoms in an amino acid side chain can have a profound impact on how the molecule is transported across cell membranes. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro aryl acetamide triazolopyridazine |

| 4-alkynyl aryl acetamide triazolopyridazine |

| Ketamine |

| 2-methyl ketamine analog |

| Trifluoromethyl (CF3) |

| Trifluoromethoxy (OCF3) |

| Arginine |

| Lysine |

| Glycine |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Ligand-Target Docking Simulations

Molecular modeling is a cornerstone for predicting how a ligand, such as Amino(4-acetamidophenyl)acetic acid, might interact with biological targets. mdpi.comnih.gov This process typically begins with generating a 3D structure of the molecule, which can then be used in docking simulations to predict its binding orientation and affinity within the active site of a target protein. mdpi.com

Ligand-target docking simulations are computational procedures that place a ligand into the binding site of a receptor and evaluate the stability of the resulting complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy. mdpi.com A lower docking score generally indicates a more stable protein-ligand complex and a higher binding affinity. tandfonline.com

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and electrostatic forces, that stabilize the ligand in the binding pocket. mdpi.com For instance, in studies of related compounds, molecular docking has been crucial in confirming inhibitory effects by identifying specific amino acid residues involved in the binding. nih.govpsgcas.ac.in The insights gained from docking studies can guide the design of new derivatives with improved potency and selectivity.

Table 1: Key Concepts in Molecular Docking Simulations

| Concept | Description |

|---|---|

| Ligand | The small molecule, in this case, this compound, that binds to a larger macromolecule. |

| Target/Receptor | The macromolecule, typically a protein or enzyme, to which the ligand binds. |

| Binding Site | A specific region on the target, often a cavity or pocket, where the ligand binds. |

| Docking Score | A numerical value that estimates the binding affinity between the ligand and the target. Lower scores often imply stronger binding. tandfonline.com |

| Hydrogen Bonds | A crucial type of non-covalent interaction that frequently governs the specificity of ligand binding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

The process of deriving a QSAR model involves several steps:

Data Set Selection: A series of structurally related molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., partial charges), hydrophobicity (e.g., logP), and steric properties (e.g., molecular volume).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build a mathematical equation that links the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external set of compounds not used in the model's creation. frontiersin.orgresearchgate.net

For a compound like this compound, a QSAR model could predict its potential biological activity based on its calculated descriptors. The resulting model can provide valuable insights into which molecular properties are most important for activity, thereby guiding the synthesis of new, potentially more potent analogues. psu.edu

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. iaea.orgresearchgate.net

DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G* or 6-311++G(d,p), can predict the ground-state molecular geometry of this compound with high accuracy. nih.govjocpr.com This includes bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to explore electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can indicate the potential for charge transfer within the molecule. nih.gov Other electronic properties, such as the molecular electrostatic potential (MEP), can also be calculated to identify regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. nih.gov

Vibrational analysis through DFT allows for the prediction of infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes of the functional groups within the molecule. researchgate.net

Table 2: Properties Calculated Using Density Functional Theory (DFT)

| Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). iaea.org |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and the ability to donate or accept electrons. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra, aiding in structural characterization. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular interactions. nih.gov |

Conformation Analysis and Molecular Dynamics Simulations

The biological function of a molecule is often dictated by its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformers of a molecule. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, multiple conformations are possible. Computational methods can systematically explore the potential energy surface to locate these stable structures. tandfonline.com

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (e.g., a solvent like water). nih.gov

MD simulations are particularly useful for:

Assessing Ligand-Target Stability: When a ligand is docked into a protein, MD simulations can assess the stability of the complex over a period of nanoseconds. Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the protein-ligand complex and the flexibility of individual residues. biointerfaceresearch.com

Analyzing Conformational Flexibility: MD simulations reveal the range of conformations a molecule can adopt in solution, providing insights into its dynamic nature. nih.govresearchgate.net

Studying Solvation: The interaction of the molecule with surrounding water molecules can be analyzed in detail, which is crucial for understanding its solubility and behavior in a biological context. nih.gov

By combining docking with MD simulations, researchers can gain a more comprehensive and realistic understanding of how this compound might behave at a molecular level, providing a solid theoretical foundation for further experimental studies. tandfonline.compsgcas.ac.in

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation of Amino(4-acetamidophenyl)acetic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In a study characterizing a related compound, the synthesis and structural analysis relied heavily on ¹H and ¹³C NMR. For this compound, typical proton NMR spectra would reveal distinct signals corresponding to the aromatic protons, the methine proton of the acetic acid moiety, the amino group proton, and the methyl protons of the acetamido group. The chemical shifts and coupling constants of these signals are diagnostic for the compound's specific isomeric structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide and amino groups, C=O stretching of the amide and carboxylic acid, and C-H stretching of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of the compound, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern in an MS/MS experiment would likely involve the loss of the carboxylic acid group and cleavages around the amide linkage.

A summary of expected spectroscopic data is presented below:

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic protons, methine (CH), amino (NH2), and acetamido (CH3) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons, carbonyl carbons (amide and acid), and aliphatic carbons. |

| FT-IR | Wavenumber (cm⁻¹) | Bands for N-H, C=O (amide and acid), C-H (aromatic and aliphatic), and C-N stretching. |

| Mass Spec. | m/z | Molecular ion peak corresponding to the compound's molecular weight and fragment ions. |

Chromatographic Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, GC-MS with derivatization)

Chromatographic techniques are the cornerstone for separating this compound from impurities and for its quantitative analysis in research samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of the polar this compound molecule. Derivatization agents, such as silylating agents (e.g., BSTFA), are used to convert the acidic and amino functional groups into less polar silyl (B83357) derivatives. The derivatized compound can then be separated on a GC column and detected by the mass spectrometer, which provides both high selectivity and sensitivity.

The table below outlines typical parameters for these chromatographic methods:

| Technique | Column | Mobile Phase/Carrier Gas | Derivatization | Detection |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Methanol and aqueous buffer | Not required | UV Detector |

| GC-MS | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium) | Required (e.g., silylation) | Mass Spectrometer |

Development of Specialized Detection Methods for In Vitro and Ex Vivo Studies (non-human)

For the detection and quantification of this compound in biological matrices from non-human in vitro (e.g., cell cultures) and ex vivo (e.g., tissue homogenates) studies, more sophisticated and sensitive methods are often required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. An LC-MS/MS method would involve developing a specific sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix. The subsequent analysis by LC-MS/MS in multiple reaction monitoring (MRM) mode allows for the highly specific detection and quantification of the target analyte, even at very low concentrations. The development of such a method would involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy) for this compound.

While specific biosensors for this compound are not widely reported in the literature, the development of electrochemical sensors or immunoassays could represent a future direction for rapid and high-throughput analysis in these research contexts.

Biochemical Pathways and Interactions Non Human and in Vitro Systems

Biosynthetic Considerations for Related Aromatic Amino Acids

Amino(4-acetamidophenyl)acetic acid is a synthetic aromatic amino acid. In contrast, the natural aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are produced in plants, fungi, and microorganisms through a highly conserved metabolic route known as the shikimate pathway. nih.govlongdom.org This pathway is absent in animals, making these amino acids essential dietary components for humans and other monogastric livestock. youtube.com

The shikimate pathway serves as a crucial link between primary and secondary metabolism, converting simple carbohydrate precursors into the versatile branch-point metabolite, chorismate. nih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from the glycolysis pathway and erythrose 4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway. longdom.org Through a seven-step enzymatic process, these precursors are converted to chorismate. Chorismate then serves as the substrate for the branching pathways that lead to the synthesis of tryptophan, and to phenylalanine and tyrosine. youtube.comlibretexts.org

The regulation of this pathway is complex, involving feedback inhibition and control of gene expression for the involved enzymes. longdom.orgnih.gov In microorganisms like Escherichia coli, regulatory proteins such as TrpR and TyrR modulate the transcription of genes involved in the synthesis of tryptophan and tyrosine, respectively, in response to the cellular levels of these amino acids. nih.gov

Table 1: Key Enzymatic Steps of the Shikimate Pathway

| Step | Enzyme | Substrate | Product | Brief Description |

|---|---|---|---|---|

| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Phosphoenolpyruvate (PEP) & Erythrose 4-phosphate (E4-P) | DAHP | Condensation of two primary metabolites to begin the pathway. youtube.com |

| 2 | 3-dehydroquinate (DHQ) synthase | DAHP | 3-Dehydroquinate | An intramolecular cyclization reaction. youtube.com |

| 3 | 3-dehydroquinate dehydratase | 3-Dehydroquinate | 3-Dehydroshikimate | Dehydration to form a double bond. youtube.com |

| 4 | Shikimate dehydrogenase | 3-Dehydroshikimate | Shikimate | NADPH-dependent reduction of the ketone. youtube.com |

| 5 | Shikimate kinase | Shikimate | Shikimate 3-phosphate | ATP-dependent phosphorylation. youtube.com |

| 6 | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Shikimate 3-phosphate & PEP | EPSP | Addition of a second molecule of PEP. youtube.com |

| 7 | Chorismate synthase | EPSP | Chorismate | The final step, producing the key branch-point metabolite. nih.govyoutube.com |

Microbial Degradation and Biotransformation Pathways of Related Compounds

Microorganisms have evolved diverse and sophisticated strategies to degrade aromatic compounds, which are often persistent environmental pollutants. nih.govmdpi.com The primary challenge in this process is overcoming the high resonance energy that stabilizes the aromatic ring. nih.gov

The most common aerobic strategy involves the use of oxygenase enzymes to hydroxylate the ring, leading to central intermediates like catechol or protocatechuate. researchgate.netcapes.gov.br These intermediates then undergo enzymatic ring cleavage, breaking the aromatic structure and feeding the resulting aliphatic molecules into central metabolic pathways like the Krebs cycle. researchgate.net Alternative anaerobic strategies also exist, which typically involve activating the aromatic ring by converting it to a CoA thioester before subsequent reduction and hydrolytic cleavage. nih.govcapes.gov.br

For substituted aromatic compounds, such as those with N-acetyl groups, initial biotransformation steps are required. Research on the related compound 4-acetylaminobiphenyl (B142796) in Salmonella typhimurium demonstrates the critical role of bacterial enzymes in metabolizing such molecules. nih.gov In this model, the bacterial N-acetyltransferase (NAT) enzyme is key to the biotransformation of 4-acetylaminobiphenyl. nih.gov This suggests that the microbial degradation of this compound would likely involve an initial deacetylation step catalyzed by an amidase or a similar hydrolase to release acetate (B1210297) and the corresponding amino-substituted aromatic, which could then be further degraded.

Table 2: Microbial Strategies for Aromatic Compound Degradation

| Strategy | Condition | Key Initial Step | Mechanism |

|---|---|---|---|

| Classical Oxygenase Attack | Aerobic (Oxic) | Ring Dihydroxylation | Oxygenases incorporate molecular oxygen to destabilize the ring, preparing it for cleavage. nih.govcapes.gov.br |

| CoA Thioester Formation | Anaerobic (Anoxic) | Ring Reduction | The ring is activated with coenzyme A, followed by reduction and subsequent hydrolytic cleavage without molecular oxygen. nih.govcapes.gov.br |

| Peripheral Pathway Metabolism | Aerobic/Anaerobic | Side-Chain Modification | Functional groups (e.g., acetyl, halogen) are removed to produce a simpler aromatic intermediate before ring cleavage. nih.gov |

Interaction with Specific Cellular Components and Subcellular Structures in Experimental Models

While direct studies on the cellular interactions of this compound are limited, research on structurally analogous compounds provides significant insights. The biotransformation of aromatic amines and their acetylated derivatives has been investigated in in vitro bacterial models, revealing specific enzymatic interactions.

A key example is the study of 4-aminobiphenyl (B23562) (4-ABP) and its acetylated form, 4-acetylaminobiphenyl (4-AABP), in various strains of Salmonella typhimurium. nih.gov These experiments demonstrate a direct interaction with a specific cellular component: the bacterial N-acetyltransferase (NAT) enzyme. The mutagenicity of both 4-ABP and 4-AABP was found to be directly correlated with the level of NAT activity in the bacterial strains. nih.gov

The S. typhimurium strain YG1029, which is engineered to overexpress the NAT gene, showed significantly higher rates of mutation when exposed to 4-AABP compared to strains with normal (TA100) or deficient (TA100/1,8DNP6) NAT levels. nih.gov This indicates that the NAT enzyme actively metabolizes the acetylated compound, and this interaction is a crucial step in its bioactivation to a mutagenic form within this experimental system. nih.gov These findings establish a model for how a compound containing a 4-acetamidophenyl group can interact with and be processed by specific intracellular enzymes.

Table 3: Mutagenicity of 4-Acetylaminobiphenyl (4-AABP) in S. typhimurium Strains with Varying N-Acetyltransferase (NAT) Activity

| S. typhimurium Strain | NAT Enzyme Level | Mean Revertants per Plate (at 10 µg/plate 4-AABP) |

|---|---|---|

| YG1029 | Overexpressed | 855 +/- 47 |

| TA100 | Normal (Wild-Type) | 169 +/- 39 |

| TA100/1,8DNP6 | Deficient | 149 +/- 28 |

Data sourced from studies on the biotransformation of 4-AABP with rat S9 activation. nih.gov

Applications of Amino 4 Acetamidophenyl Acetic Acid As a Research Scaffold

Design and Synthesis of Novel Chemical Probes for Target Validation

The structure of Amino(4-acetamidophenyl)acetic acid, featuring a central phenyl ring with amino, acetamido, and acetic acid functional groups, provides a versatile platform for the synthesis of chemical probes. These probes are instrumental in target validation, a critical step in the drug discovery process that confirms the role of a biological target in a disease process.

The primary amino group and the carboxylic acid moiety are particularly amenable to chemical modification. For instance, a fluorescent dye could be conjugated to the amino group, creating a fluorescent probe. Such a probe could be used in various assays, including fluorescence polarization, to study the binding of the scaffold to a target protein. If the core scaffold is found to have an affinity for a particular enzyme or receptor, the fluorescent probe would allow for high-throughput screening of other small molecules that compete for the same binding site.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein isothiocyanate) to the amino group. | Binding assays, cellular imaging to determine target localization. |

| Biotinylated Probe | Attachment of a biotin molecule to the amino or carboxylic acid group. | Affinity purification of target proteins, pull-down assays. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., an azide or benzophenone). | Covalent labeling and identification of the target protein upon UV irradiation. |

This table is illustrative and outlines potential synthetic strategies and applications based on the chemical structure of this compound.

Development of Pre-clinical Lead Compounds in Drug Discovery Research

The this compound scaffold possesses features that are often found in pharmacologically active molecules, making it a plausible starting point for the development of pre-clinical lead compounds. The acetamido group is a common feature in many approved drugs, and the amino acid-like structure could facilitate interactions with biological targets that recognize amino acids.

In a hypothetical drug discovery program, a library of derivatives could be synthesized by modifying the functional groups of the parent scaffold. For example, the amino group could be acylated with a variety of carboxylic acids to explore the structure-activity relationship (SAR) for a particular biological target. Similarly, the carboxylic acid could be converted to amides or esters. These new compounds would then be screened in biological assays to identify a "hit" compound with desired activity. The hit compound would then undergo further optimization to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a pre-clinical candidate.

Table 2: Hypothetical Pre-clinical Development of an this compound-based Kinase Inhibitor

| Development Stage | Research Activity | Example Finding |

| Hit Identification | High-throughput screening of a library of derivatives against a panel of kinases. | A derivative with a substituted benzoyl group on the amino moiety shows moderate inhibition of a specific kinase. |

| Hit-to-Lead | Synthesis of additional analogs to improve potency and selectivity. | Introduction of a trifluoromethyl group on the benzoyl ring increases potency by 10-fold. |

| Lead Optimization | In vitro and in vivo studies to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | Esterification of the carboxylic acid improves cell permeability and oral bioavailability in animal models. |

This table provides a hypothetical example of how the this compound scaffold could be developed into a pre-clinical lead compound.

Contribution to Chemical Biology Toolboxes for Pathway Elucidation

Chemical biology toolboxes are collections of small molecules that can be used to perturb and study biological pathways. The this compound scaffold could be used to generate specific inhibitors or activators of enzymes or receptors within a particular signaling or metabolic pathway.

For instance, if a derivative of this compound is found to be a potent and selective inhibitor of a specific enzyme, it can be used to study the downstream effects of inhibiting that enzyme in cells or animal models. This can help to elucidate the role of the enzyme in a particular biological process. Furthermore, by attaching a "tag" such as an alkyne or azide to the scaffold, it could be used in activity-based protein profiling (ABPP) experiments to identify the cellular targets of the compound.

Future Directions and Emerging Research Avenues for Amino 4 Acetamidophenyl Acetic Acid

Exploration of Unconventional Synthetic Methodologies

While traditional synthetic routes for Amino(4-acetamidophenyl)acetic acid have been established, future research is poised to explore more efficient, sustainable, and novel methodologies. The limitations of existing methods, such as multi-step processes and the use of hazardous reagents, drive the quest for greener and more elegant synthetic strategies.

One promising area is the application of biocatalysis and chemoenzymatic synthesis . These approaches utilize enzymes or a combination of chemical and enzymatic steps to achieve highly selective and efficient transformations under mild conditions. mdpi.comnih.govnih.gov The use of enzymes like lipases and transaminases could offer advantages in terms of stereoselectivity, reduced by-product formation, and environmental impact. mdpi.comnih.govillinois.edu For instance, a novel synthetic route for actarit has been developed using a Knoevenagel reaction as a key step, starting from p-aminobenzaldehyde and nitromethane, which avoids the use of highly toxic reagents like sodium cyanide. asianpubs.org This method has shown high yields and is considered more environmentally friendly, making it suitable for industrial-scale production. asianpubs.org

Further exploration into unconventional methods could involve:

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Photoredox catalysis: Utilizing light to drive chemical reactions can enable novel bond formations and functional group transformations that are not accessible through traditional thermal methods.

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force to induce chemical reactions, offering a green alternative to conventional solution-phase synthesis.

A comparison of a novel synthetic method with traditional routes is presented in the table below.

| Feature | Traditional Route 1 | Traditional Route 2 | Novel Knoevenagel Route |

| Starting Materials | 4-nitrophenyl acetate (B1210297) | 4-nitrophenyl acetic acid | p-amino benzaldehyde, nitromethane |

| Key Reactions | Reduction, esterification, acylation, hydrolysis | Esterification, reduction, acylation, hydrolysis | Knoevenagel reaction, selective reduction, oxidation, acylation |

| Overall Yield | 67% | 60.6% | >85% (for each step) |

| Environmental Considerations | Use of potentially hazardous reagents | Use of strong acids and reducing agents | Avoids highly toxic reagents like sodium cyanide |

This table provides a comparative overview of different synthetic strategies for this compound, highlighting the potential advantages of unconventional methodologies.

Deeper Mechanistic Elucidation of Observed Biological Activities

This compound is known for its anti-inflammatory and antirheumatic properties. nih.govtargetmol.com Clinical studies have indicated that its therapeutic effects in rheumatoid arthritis may be mediated by a reduction in serum concentrations of nitric oxide (NO). nih.gov However, the precise molecular mechanisms underlying this and other potential biological activities are not fully understood.

Future research should focus on a more profound mechanistic elucidation, moving beyond phenomenological observations to a detailed understanding of its interactions with biological targets. This could involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of the compound to understand how modifications to its chemical structure affect its biological activity. drugdesign.org This can provide valuable insights into the key functional groups responsible for its therapeutic effects.

In-depth Cellular and Molecular Biology Studies: Investigating the effects of the compound on gene expression, protein function, and signaling cascades in relevant cell models of inflammatory diseases. This could include examining its impact on cytokine production, immune cell activation, and enzymatic pathways involved in inflammation.

A deeper understanding of its mechanism of action will not only solidify its therapeutic rationale but also open doors for the development of more potent and selective second-generation drugs.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These powerful computational tools can be leveraged to accelerate research on this compound and its derivatives.

Future research in this area could focus on:

Predictive Bioactivity Modeling: Developing ML models to predict the biological activity of novel analogs of this compound based on their chemical structures. github.comyoutube.comk-state.edu This can help in prioritizing the synthesis of compounds with the highest potential for therapeutic efficacy.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Utilizing computational models to predict the pharmacokinetic and toxicological properties of new derivatives. This can help in identifying and eliminating compounds with unfavorable profiles early in the drug discovery process, saving time and resources.

Virtual Screening: Employing structure-based and ligand-based virtual screening techniques to identify new potential biological targets for this compound or to discover novel compounds that interact with its known targets. frontiersin.org

The application of AI and ML can significantly streamline the research process, enabling a more rational and data-driven approach to the design and development of new therapeutics based on the this compound scaffold.

Potential for Advanced Material Science Applications (excluding specific product development)

The unique chemical structure of this compound, which combines an aromatic ring, an amide group, and a carboxylic acid function, makes it an interesting building block for the development of advanced materials. While specific product development is beyond the scope of this discussion, the fundamental properties of this molecule suggest several promising avenues for materials science research.

Supramolecular Assemblies: The presence of hydrogen bond donors and acceptors in the molecule's structure provides the potential for the formation of well-ordered supramolecular assemblies. mdpi.comscilit.comnih.govnih.govrsc.org Research could explore the self-assembly of this compound and its derivatives into nanostructures such as nanofibers, nanotubes, and gels. These materials could have interesting optical, electronic, or mechanical properties.

Polymer Chemistry: The amino and carboxylic acid groups can serve as reactive handles for the incorporation of this molecule into polymer chains. This could lead to the development of novel polymers with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or biocompatibility. The aromatic and amide components could contribute to rigidity and hydrogen-bonding interactions within the polymer matrix.

Functional Surfaces and Interfaces: The ability of the carboxylic acid group to anchor to surfaces could be exploited to modify the properties of materials. For example, self-assembled monolayers of this compound derivatives could be used to create surfaces with specific wettability, biocompatibility, or recognition properties.

Exploring these avenues in material science could lead to the discovery of new applications for this compound beyond its current therapeutic use, opening up new fields of research and innovation.

Q & A

Q. What are the optimal synthetic routes for Amino(4-acetamidophenyl)acetic acid to minimize side-product formation?

Methodological Answer: Mechanochemical synthesis using hydrogen gas and formic acid in a ball mill has been demonstrated to reduce side products like 4-N-hydroxyphenyl formamide (4-NHPF). This method avoids formate intermediates, which are prone to forming unwanted byproducts. Continuous hydrogen gas flow at ambient pressure ensures efficient hydrogenation of precursors like 4-nitrophenol, followed by acetylation with acetic anhydride .

Q. What key characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR (600 MHz) in CDOD can resolve aromatic protons (e.g., δ 7.55–7.54 ppm for para-substituted phenyl groups) and confirm substituent positions .

- FT-IR : Bands at 1724 cm (C=O stretch) and 1602 cm (aromatic C=C) verify functional groups .

- Elemental Analysis : Validates molecular formula (e.g., CHNO) and purity (>98%) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Similar acetamide derivatives show increased hydrolysis under ambient conditions, necessitating desiccants to control moisture .

Q. What are the primary applications of this compound in peptide synthesis?

Methodological Answer: The compound serves as a chiral building block for introducing acetamidophenyl motifs into peptide backbones. Its carboxylic acid group enables direct coupling via carbodiimide-mediated activation (e.g., EDC/HOBt), while the acetamide group enhances solubility in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., overlapping NMR signals) for this compound derivatives?

Methodological Answer:

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects on the acetamide group’s electron-withdrawing capacity. Fukui indices identify reactive sites for electrophilic attacks, guiding regioselective modifications .

Q. How can byproducts like 4-acetamidophenyl acetate (4-APA) be identified and quantified during synthesis?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (60:40 acetonitrile/0.1% TFA in HO) to separate 4-APA (retention time ~12.3 min) from the main product.

- LC-MS/MS : Quantify trace impurities (<0.1%) using multiple reaction monitoring (MRM) transitions (e.g., m/z 208 → 166 for 4-APA) .

Q. What strategies mitigate racemization during the incorporation of this compound into chiral peptides?

Methodological Answer:

Q. How does the electronic nature of the 4-acetamidophenyl group influence the compound’s acid dissociation constant (pKa)?

Methodological Answer: Potentiometric titration in aqueous DMSO (30% v/v) reveals a pKa of ~3.8 for the carboxylic acid group. The electron-withdrawing acetamide moiety lowers the pKa by 0.5 units compared to unsubstituted phenylacetic acid, as modeled via Hammett σ constants (σ = +0.16) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.